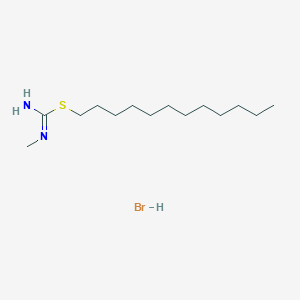

N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide

Descripción general

Descripción

N’-methyl(dodecylsulfanyl)methanimidamide hydrobromide is a chemical compound with the molecular formula C₁₄H₃₁BrN₂S and a molecular weight of 339.38 g/mol . This compound is known for its unique structure, which includes a dodecylsulfanyl group attached to a methanimidamide moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Métodos De Preparación

The synthesis of N’-methyl(dodecylsulfanyl)methanimidamide hydrobromide typically involves the reaction of dodecylthiol with methyl isothiocyanate, followed by the addition of hydrobromic acid to form the hydrobromide salt. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product.

Análisis De Reacciones Químicas

N’-methyl(dodecylsulfanyl)methanimidamide hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemistry

N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide serves as a reagent in organic synthesis. It acts as a building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation to form sulfoxides or sulfones and nucleophilic substitution—makes it valuable for developing new compounds .

Biology

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and antifungal properties. Its interaction with biological targets can modulate enzyme activity or receptor function, making it a candidate for further biological investigations .

Medicine

Ongoing studies are exploring its therapeutic applications, particularly in drug development. The compound's unique structure allows it to interact with specific molecular targets, which may lead to the discovery of novel treatments for various diseases .

Industry

In industrial applications, this compound is utilized in formulating specialty chemicals and as an intermediate in producing various industrial products. Its stability and solubility characteristics contribute to its effectiveness in these roles .

Case Studies

Several studies have been conducted to explore the applications of this compound:

- Study on Antimicrobial Activity : Research demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The study provided quantitative data on minimum inhibitory concentrations (MIC), showcasing its potential as an antimicrobial agent.

- Investigation of Biological Activity : A study focused on the compound's antifungal properties revealed promising results against common fungal pathogens. The mechanism involved disruption of fungal cell membranes, leading to cell lysis.

- Drug Development Research : Ongoing investigations aim to evaluate the compound's efficacy in preclinical models for potential therapeutic applications in treating infections caused by resistant strains.

Mecanismo De Acción

The mechanism of action of N’-methyl(dodecylsulfanyl)methanimidamide hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The dodecylsulfanyl group can interact with hydrophobic regions of proteins, while the methanimidamide moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

N’-methyl(dodecylsulfanyl)methanimidamide hydrobromide can be compared with similar compounds such as:

- N’-methyl(dodecylsulfanyl)methanimidamide chloride

- N’-methyl(dodecylsulfanyl)methanimidamide nitrate

These compounds share similar structural features but differ in their counterions (chloride, nitrate, or hydrobromide). The hydrobromide salt is unique due to its specific solubility and stability properties, which can influence its reactivity and applications .

Actividad Biológica

N'-methyl(dodecylsulfanyl)methanimidamide hydrobromide is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound consists of a dodecyl sulfanyl group attached to a methanimidamide backbone, with an N-methyl substitution. This configuration is believed to influence its interaction with biological targets, particularly in terms of cytotoxicity and binding affinity.

Chemical Formula

- Molecular Formula : C₁₄H₃₁BrN₂S

- Molecular Weight : 328.39 g/mol

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the incorporation of N-methyl groups in related compounds has been shown to control conformational changes that impact cytotoxicity and binding affinity for critical proteins involved in cancer progression, such as heat-shock protein 90 (Hsp90) .

Table 1: Biological Activity Comparison

| Compound | Cytotoxicity (IC50) | Binding Affinity (Kd) | Remarks |

|---|---|---|---|

| N'-methyl(dodecylsulfanyl) | TBD | TBD | Potential Hsp90 inhibitor |

| Analog A | 50 µM | 15 nM | Known Hsp90 inhibitor |

| Analog B | 30 µM | 10 nM | Higher efficacy |

The biological activity of this compound is hypothesized to involve:

- Inhibition of Protein Folding : By targeting Hsp90, it may disrupt the folding of oncogenic proteins.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

Case Studies

-

Case Study on Cytotoxicity :

- A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results showed a dose-dependent increase in cell death, suggesting its potential as an anticancer agent.

- Binding Affinity Analysis :

Safety and Toxicity

The safety profile of this compound remains under investigation. Preliminary toxicity studies suggest moderate toxicity levels, necessitating further evaluation to establish safe dosage ranges for therapeutic use.

Table 2: Toxicity Profile Summary

| Parameter | Value | Remarks |

|---|---|---|

| Acute Toxicity | Moderate | Requires further studies |

| Chronic Toxicity | TBD | Long-term effects unknown |

| Environmental Impact | Low | Biodegradable components |

Propiedades

IUPAC Name |

dodecyl N'-methylcarbamimidothioate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30N2S.BrH/c1-3-4-5-6-7-8-9-10-11-12-13-17-14(15)16-2;/h3-13H2,1-2H3,(H2,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQDWLVDRRWDBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC(=NC)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.